

# Unraveling XMT-1519 Conjugate-1: A Technical Deep Dive

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Compound of Interest		
Compound Name:	XMT-1519 conjugate-1	
Cat. No.:	B12396827	Get Quote

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive technical overview of **XMT-1519 conjugate-1** and its role in the antibody-drug conjugate (ADC), anetumab ravtansine. This document collates key quantitative data, outlines experimental methodologies from preclinical studies, and visualizes the underlying biological mechanisms.

### **Core Compound Specifications**

**XMT-1519 conjugate-1** is a critical component in the synthesis of the antibody-drug conjugate anetumab ravtansine (also known as BAY 94-9343). It functions as the drug-linker portion that is attached to a monoclonal antibody.

Property	Value	Source
Molecular Weight	2357.39 g/mol	[1]
Molecular Formula	C101H149N23O42	[1]
CAS Number	2720500-19-4	[1]

# The Antibody-Drug Conjugate: Anetumab Ravtansine



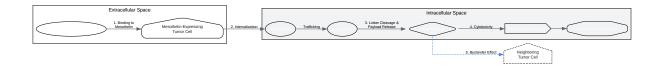
**XMT-1519 conjugate-1** is conjugated to the HER-2 monoclonal antibody Calotatug (XMT-1519) to form the ADC anetumab ravtansine.[1][2] This ADC is designed to target tumors expressing specific antigens. Anetumab ravtansine itself consists of a human anti-mesothelin antibody linked to the maytansinoid tubulin inhibitor DM4 via a reducible disulfide linker.[3][4] This targeted delivery system enhances the therapeutic window of the cytotoxic payload.

# Mechanism of Action: A Targeted Assault on Cancer Cells

The mechanism of action for anetumab ravtansine, the final ADC product utilizing a conjugate similar to **XMT-1519 conjugate-1**, follows a multi-step process designed for targeted cytotoxicity.

- Target Binding: The monoclonal antibody component of the ADC specifically binds to mesothelin, a protein overexpressed on the surface of various tumor cells, including ovarian and pancreatic cancers, as well as mesothelioma.[3][4]
- Internalization: Upon binding, the ADC-mesothelin complex is internalized by the cancer cell through endocytosis.[5] The complex is then trafficked through the endosomal pathway to lysosomes.[5]
- Payload Release: Inside the lysosome, the linker connecting the antibody and the cytotoxic payload is cleaved.[6] In the case of anetumab ravtansine, the disulfide-based linker is reduced, releasing the potent microtubule inhibitor, DM4.[3]
- Cytotoxicity: The released DM4 payload disrupts microtubule dynamics within the cancer cell.[4] This interference with the cellular machinery ultimately leads to cell cycle arrest and apoptosis (programmed cell death).[5]
- Bystander Effect: A key feature of some ADCs, including anetumab ravtansine, is the
  "bystander effect."[3][7] The released, cell-permeable cytotoxic payload can diffuse out of the
  targeted cancer cell and kill neighboring tumor cells, even if they do not express the target
  antigen. This is particularly advantageous in treating tumors with heterogeneous antigen
  expression.[3]





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Fig. 1: Mechanism of action for anetumab ravtansine.

### **Preclinical Experimental Insights**

Anetumab ravtansine has undergone extensive preclinical evaluation to determine its efficacy and mechanism of action.

#### In Vitro Studies

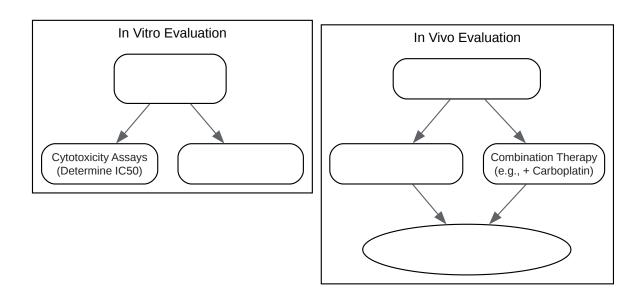
- Cell Lines: Studies have utilized various cancer cell lines with differing levels of mesothelin expression, such as the OVCAR-3 human ovarian cancer cell line.[5]
- Cytotoxicity Assays: The potency of anetumab ravtansine was evaluated through cytotoxicity assays, demonstrating an IC50 of 0.72 nM in mesothelin-expressing cells.[7]
- Mechanism of Action Analysis: Western blot analysis in OVCAR-3 cells treated with anetumab ravtansine showed increases in markers of DNA damage and apoptosis, such as cleaved PARP1 and yH2AX.[5]

### **In Vivo Studies**

- Xenograft Models: The antitumor activity of anetumab ravtansine has been demonstrated in various xenograft models, including those derived from ovarian cancer patients.[5]
- Combination Therapies: Preclinical studies have explored the efficacy of anetumab ravtansine in combination with other therapeutic agents. For instance, it has shown additive



effects when combined with the PI3K inhibitor copanlisib and the chemotherapy agent carboplatin in ovarian cancer models.[5]



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Fig. 2: Preclinical experimental workflow for anetumab ravtansine.

## **Clinical Development**

Anetumab ravtansine has progressed into clinical trials for patients with advanced solid tumors known to express mesothelin, including mesothelioma, ovarian, and pancreatic cancers.[8] Phase I trials have established a manageable safety profile and determined recommended doses for further studies.[8] Clinical activity, including partial and complete responses, has been observed in heavily pretreated patients.[8]

## **Summary of Key Quantitative Data**



Parameter	Value	Context	Source
IC50	0.72 nM	In vitro cytotoxicity in mesothelin-expressing cells	[7][8]
Maximum Tolerated Dose	6.5 mg/kg every 3 weeks	Phase I clinical trial	[8]
Maximum Tolerated Dose	2.2 mg/kg weekly	Phase I clinical trial	[8]
Objective Response Rate (ORR)	-	Varied by cancer type and dosage in Phase I	[8]

In conclusion, **XMT-1519 conjugate-1** is a pivotal drug-linker component that, when conjugated to the Calotatug antibody, forms the potent anti-cancer agent anetumab ravtansine. The targeted delivery of the DM4 payload to mesothelin-expressing tumors, coupled with a bystander effect, provides a promising therapeutic strategy that has shown significant antitumor activity in preclinical models and early clinical trials. Further research and clinical development will continue to elucidate the full potential of this antibody-drug conjugate.

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